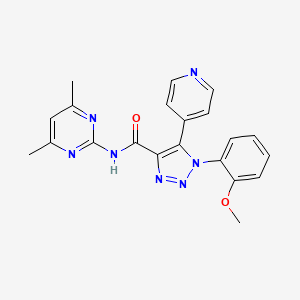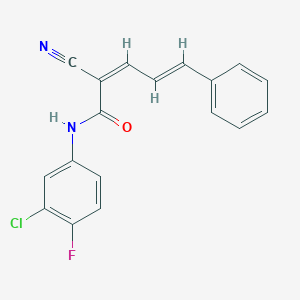
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) protein. CFTR is a chloride ion channel that plays a crucial role in regulating the transport of ions and water across epithelial cells. CFTRinh-172 has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF) and other diseases that involve abnormal ion transport.
作用机制
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide works by binding to a specific site on the CFTR protein and inhibiting its function as a chloride ion channel. The exact mechanism of action is not fully understood, but it is thought to involve a conformational change in the protein that prevents chloride ions from passing through the channel. This compound has been shown to be a reversible inhibitor of CFTR, with the inhibition being rapidly reversed upon removal of the compound.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and experimental conditions. In cells that express functional CFTR, this compound can inhibit chloride ion transport and reduce the secretion of fluid and electrolytes. In cells that do not express CFTR, this compound has been shown to have other effects, such as inhibiting the activity of certain enzymes and reducing the production of inflammatory mediators.
实验室实验的优点和局限性
One of the main advantages of (2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide is its high potency and specificity for CFTR inhibition. This makes it a valuable tool for studying the role of CFTR in various physiological and pathological processes. However, one limitation of this compound is its potential off-target effects, which may complicate the interpretation of experimental results. Additionally, this compound has been shown to have variable effects on different CFTR mutants, which may limit its utility in certain experimental contexts.
未来方向
There are several potential future directions for research on (2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide. One area of interest is the development of more potent and selective CFTR inhibitors, which could be used as therapeutics for CF and other diseases. Another area of interest is the investigation of the molecular mechanisms underlying this compound's effects on CFTR, which could lead to a better understanding of CFTR regulation and function. Finally, this compound could be used in combination with other drugs to enhance their efficacy or to overcome drug resistance in CF and other diseases.
合成方法
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide can be synthesized using a multi-step reaction sequence starting from 3-chloro-4-fluoroaniline and 2-cyano-3,5-diphenyl-2,4-pentadienoic acid. The synthesis involves several key steps, including a Suzuki coupling reaction, a Grignard reaction, and a cyanation reaction. The final product is obtained as a yellow solid with a purity of over 99%.
科学研究应用
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide has been widely used in scientific research to investigate the role of CFTR in various physiological and pathological processes. It has been shown to be a potent and specific inhibitor of CFTR function, with an IC50 value of around 300 nM. This compound has been used to study the regulation of CFTR by various signaling pathways and to investigate the role of CFTR in diseases such as CF, secretory diarrhea, and polycystic kidney disease.
属性
IUPAC Name |
(2Z,4E)-N-(3-chloro-4-fluorophenyl)-2-cyano-5-phenylpenta-2,4-dienamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN2O/c19-16-11-15(9-10-17(16)20)22-18(23)14(12-21)8-4-7-13-5-2-1-3-6-13/h1-11H,(H,22,23)/b7-4+,14-8- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPSHHDFOVUYGHR-UQAUATQKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C(C#N)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

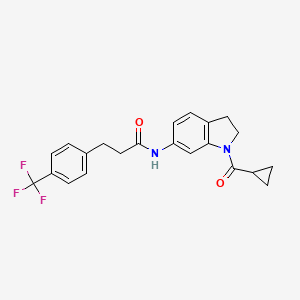
![2-((3-(4-chlorophenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2998922.png)
![2-[8-(furan-2-ylmethyl)-7,12-dioxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9-trien-11-yl]-N-propylacetamide](/img/structure/B2998924.png)
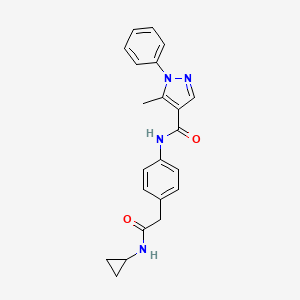

![3,4-dimethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2998930.png)
![N-(3-methyl-1H-pyrazol-5-yl)-2-{3-[(4-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B2998932.png)


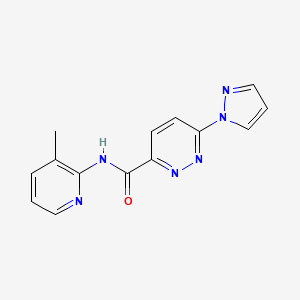
![4-ethoxy-N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}benzamide](/img/structure/B2998938.png)
![3-(3,4-Dimethoxyphenyl)-2-ethylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2998939.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2998940.png)
